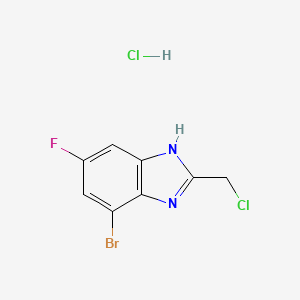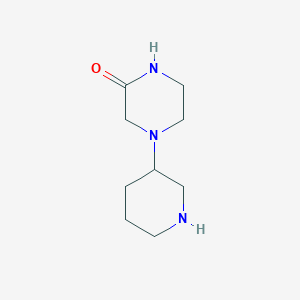
5-Chloroisoxazole-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloroisoxazole-3-sulfonyl chloride is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is known for its versatility in various chemical reactions and its significance in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 5-Chloroisoxazole-3-sulfonyl chloride typically involves the chlorination of isoxazole derivatives. One common method includes the reaction of 5-chloroisoxazole with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the sulfonyl chloride group. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
5-Chloroisoxazole-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include bases like pyridine, catalysts such as palladium, and various nucleophiles. The major products formed from these reactions are typically sulfonamide, sulfonate, and sulfonothioate derivatives .
Scientific Research Applications
5-Chloroisoxazole-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-Chloroisoxazole-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile used. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the nucleophile and the reaction conditions .
Comparison with Similar Compounds
5-Chloroisoxazole-3-sulfonyl chloride can be compared with other similar compounds, such as:
5-Chloroisoxazole: Lacks the sulfonyl chloride group, making it less reactive towards nucleophiles.
Isoxazole-3-sulfonyl chloride: Similar structure but without the chlorine atom, which can affect its reactivity and applications.
5-Bromoisoxazole-3-sulfonyl chloride: Contains a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of the isoxazole ring, chlorine atom, and sulfonyl chloride group, which together confer distinct reactivity and versatility in various chemical reactions .
Properties
Molecular Formula |
C3HCl2NO3S |
|---|---|
Molecular Weight |
202.02 g/mol |
IUPAC Name |
5-chloro-1,2-oxazole-3-sulfonyl chloride |
InChI |
InChI=1S/C3HCl2NO3S/c4-2-1-3(6-9-2)10(5,7)8/h1H |
InChI Key |
NOCLJJVPEXJQOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, Mixture of diastereomers](/img/structure/B13479885.png)
![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B13479901.png)
![1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitro-1H-indazole](/img/structure/B13479903.png)


![2-[(2,6-Difluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B13479924.png)

![7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B13479935.png)


